molecular formula C6H5ClO3 B8482160 Methyl 2-chlorofuran-4-carboxylate CAS No. 116668-70-3

Methyl 2-chlorofuran-4-carboxylate

Cat. No.: B8482160
CAS No.: 116668-70-3
M. Wt: 160.55 g/mol
InChI Key: KZOVETSINVFLIC-UHFFFAOYSA-N
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Description

Methyl 2-chlorofuran-4-carboxylate is a halogenated furan derivative featuring a chlorine substituent at the 2-position and a methyl ester group at the 4-position of the furan ring. Furan derivatives are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their reactivity and heterocyclic nature. The chlorine substituent likely enhances electrophilicity, influencing reactivity in substitution or coupling reactions, while the ester group contributes to solubility and stability .

Properties

CAS No.

116668-70-3

Molecular Formula

C6H5ClO3

Molecular Weight

160.55 g/mol

IUPAC Name

methyl 5-chlorofuran-3-carboxylate

InChI

InChI=1S/C6H5ClO3/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3

InChI Key

KZOVETSINVFLIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC(=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Methyl 4-Cyanofuran-2-Carboxylate

Structural Differences :

  • Core: Both compounds share a furan ring but differ in substituents. Methyl 4-cyanofuran-2-carboxylate has a cyano group (-CN) at the 4-position and an ester at the 2-position, whereas the target compound has chlorine at the 2-position and an ester at the 4-position.

Hazard Profile: Methyl 4-cyanofuran-2-carboxylate is classified as a skin and eye irritant (H315, H319), suggesting similar hazards for the chlorinated analog due to shared ester functionalities and reactive substituents .

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

Core Heterocycle :

  • The pyrimidine ring (two nitrogen atoms) contrasts with the furan’s oxygen heteroatom. Pyrimidines often exhibit greater hydrogen-bonding capacity, impacting solubility and biological activity.
  • Substituents : The chlorine at the 2-position and a methyl group at the 6-position on the pyrimidine ring may confer distinct steric and electronic properties compared to the furan derivative.

Applications :
Pyrimidine carboxylates are common in agrochemicals and pharmaceuticals, whereas furan esters are more prevalent in polymer chemistry and synthetic intermediates .

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Structural Complexity :

  • Diterpene esters, such as sandaracopimaric acid methyl ester, feature bulky tricyclic frameworks compared to the planar furan ring. This reduces volatility and increases thermal stability.
  • Functional Groups : Both share ester moieties, but diterpenes often include hydroxyl or carboxylic acid groups, enabling diverse biological activities (e.g., antimicrobial, anti-inflammatory) .

Fatty Acid Methyl Esters (e.g., Methyl Palmitate)

Backbone Differences :

  • Fatty acid esters like methyl palmitate have long aliphatic chains, contrasting with the aromatic furan core. This results in lower melting points and higher lipophilicity.
  • Applications : Fatty acid esters are used in biofuels and surfactants, while furan esters are tailored for electronic materials or bioactive molecule synthesis .

Characterization Methods :

  • GC-MS : Used for volatile esters like diterpenes and fatty acid derivatives .
  • NMR/FTIR : Critical for confirming substituent positions in furan and pyrimidine analogs (e.g., methyl shikimate in ) .
  • X-ray Crystallography : SHELX programs () are widely employed for structural elucidation of small molecules, including heterocyclic esters.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Hazards (GHS) Applications
Methyl 2-chlorofuran-4-carboxylate Furan 2-Cl, 4-COOCH₃ Likely irritant* Synthetic intermediates
Methyl 4-cyanofuran-2-carboxylate Furan 4-CN, 2-COOCH₃ H315, H319 Pharmaceuticals
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-Cl, 6-CH₃, 4-COOH Not specified Agrochemicals
Sandaracopimaric acid methyl ester Diterpene Tricyclic, COOCH₃ Not specified Antimicrobial agents

*Inferred from structural analogs.

Table 2: Analytical Techniques

Compound Methods References
This compound NMR, FTIR, HPLC
Diterpene methyl esters GC-MS
Methyl shikimate ¹H/¹³C NMR, HPLC

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